4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chlorobenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and the chlorobenzylidene moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzylidene)amino)benzenesulfonamide
- N-(4-Chlorobenzylidene)-N-(4-{4-[(4-Chlorobenzylidene)amino]phenoxy}phenyl)amine
Uniqueness
4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with a chlorobenzylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H13ClN4OS |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
4-[(E)-(4-chlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4OS/c17-13-8-6-12(7-9-13)10-18-21-15(19-20-16(21)23)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,20,23)/b18-10+ |
InChI Key |
LGDXKLNBTMSXRI-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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